(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3R,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHWHPDMLFMSLP-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl pyrrolidine and tert-butyl chloroformate.
Protection of Amino Group: The amino group of ethyl pyrrolidine is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) derivative.
Carboxylation: The protected intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Alkyl Substituents
- 4-Methyl Analog: The compound "(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid" (CAS: 1119512-35-4) shares the Boc group and pyrrolidine core but replaces the ethyl group with a methyl substituent.
4-Propyl Analog :
The rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-propylpyrrolidine-3-carboxylic acid () introduces a longer propyl chain, increasing lipophilicity. This may improve membrane permeability but reduce aqueous solubility compared to the ethyl variant .- 4-Trifluoromethyl Analog: The trifluoromethyl-substituted analog (CAS: 1808807-76-2) replaces the ethyl group with a CF₃ group, significantly enhancing electronegativity and metabolic stability (Molecular Formula: C₁₁H₁₆F₃NO₄; MW: 283.24) .
Aromatic Substituents
- 4-Phenyl Piperidine Analog: The piperidine derivative "(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid" (CAS: 652971-20-5) features a six-membered ring and a phenyl group. The larger piperidine ring alters conformational flexibility, which could influence binding interactions in biological systems (Molecular Formula: C₁₇H₂₃NO₄; MW: 305.37) .
Protecting Group Variations
- Benzyloxycarbonyl (Cbz) Group: "(3S,4R)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid" (CAS: 1428243-69-9) replaces Boc with a Cbz group, which is cleaved under hydrogenolysis conditions. This compound (Molecular Formula: C₁₅H₁₉NO₄; MW: 277.32) highlights the impact of alternative protecting strategies on synthetic utility .
Fluorenylmethyloxycarbonyl (Fmoc) Group :
The rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-propylpyrrolidine-3-carboxylic acid () uses an Fmoc group, which is base-labile, contrasting with the acid-labile Boc group .
Ring Size Variations
- Piperidine vs.
Data Table: Structural and Molecular Comparison
Research Findings and Trends
- Substituent Effects :
Larger alkyl groups (e.g., propyl) increase lipophilicity, enhancing membrane permeability but reducing solubility. Trifluoromethyl groups improve metabolic stability and electronegativity . - Protecting Group Stability: Boc is acid-labile, whereas Fmoc and Cbz require base or hydrogenolysis, respectively, offering flexibility in synthetic routes .
- Ring Size Impact : Piperidine derivatives exhibit distinct conformational profiles compared to pyrrolidines, influencing pharmacodynamic properties .
Biological Activity
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid is a chiral compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a pyrrolidine ring and various functional groups, allows it to participate in diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and an ethyl group, along with a carboxylic acid group. The presence of chiral centers enhances its potential for enantioselective reactions and interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1268520-70-2 |
| Molecular Formula | C12H21NO4 |
| Physical Form | Powder |
| Purity | ≥95% |
Biological Activity
The biological activity of this compound primarily stems from its role as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions. Research has indicated its involvement in enzyme mechanisms and protein-ligand interactions.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, the compound has been evaluated for its ability to inhibit enzymes related to the metabolism of neurotransmitters, which could provide insights into treatments for neurological disorders such as Alzheimer's disease.
Case Studies
- Enzymatic Resolution : A study demonstrated the efficient enzymatic resolution of racemic derivatives of this compound, leading to the isolation of enantiomers with distinct biological activities. This process was crucial for developing transition state analogue inhibitors that target specific enzymes involved in neurotransmitter metabolism .
- Pharmaceutical Synthesis : The compound serves as a key building block in synthesizing various pharmaceuticals. Its ability to form stable complexes with biological targets has been exploited in drug design, particularly for conditions like Crohn's disease and ulcerative colitis .
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolidine Ring : Cyclization reactions are employed using appropriate precursors such as amino acids.
- Boc Group Introduction : The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base.
- Ethyl Group Addition : Alkylation reactions using ethyl halides facilitate the introduction of the ethyl group.
- Carboxylation : The carboxylic acid moiety is introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to similar compounds:
| Compound Name | Structural Differences | Biological Implications |
|---|---|---|
| (3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid | Methyl group instead of ethyl | Potentially different enzyme interactions |
| (3R,4R)-1-[(tert-butoxy)carbonyl]-4-isopropylpyrrolidine-3-carboxylic acid | Isopropyl group affecting steric properties | Variations in binding affinity to biological targets |
Q & A
Q. What are the critical synthetic steps for preparing (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid, and how does stereochemistry influence the process?
- Methodological Answer : The synthesis typically involves:
- Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to prevent undesired side reactions .
- Introduction of the ethyl group at the C4 position via alkylation or asymmetric catalytic hydrogenation to ensure stereochemical control .
- Carboxylic acid functionalization at C3 through hydrolysis of a nitrile or ester precursor under acidic or basic conditions .
Stereochemistry is controlled using chiral catalysts (e.g., Rhodium complexes) or chiral auxiliaries to maintain the (3R,4R) configuration, as incorrect stereochemistry can drastically reduce biological activity .
Q. How does the tert-butoxycarbonyl (Boc) group enhance synthetic utility in modifying pyrrolidine derivatives?
- Methodological Answer : The Boc group:
- Protects the amine during multi-step syntheses, preventing nucleophilic attack or side reactions at the nitrogen .
- Facilitates purification due to its hydrophobicity, enabling easy separation via column chromatography .
- Allows selective deprotection under mild acidic conditions (e.g., TFA/DCM), leaving other functional groups intact .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of (3R,4R)-configured pyrrolidine derivatives?
- Methodological Answer : Contradictions arise from competing stereochemical pathways (e.g., epimerization during alkylation). Solutions include:
- Optimizing reaction temperature : Lower temperatures (0–5°C) reduce epimerization during Boc protection .
- Chiral HPLC analysis : To monitor enantiomeric excess (ee) and identify undesired diastereomers .
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in hydrogenation steps to enforce (3R,4R) selectivity .
Example data table for reaction optimization:
| Condition | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| 25°C, Boc protection | None | 75 | 60 |
| 0°C, Boc protection | None | 92 | 85 |
| 0°C, Rh-BINAP | Rhodium-BINAP | 99 | 90 |
Data adapted from analogous syntheses .
Q. What analytical strategies are effective in characterizing and validating the purity of (3R,4R)-configured pyrrolidine derivatives?
- Methodological Answer :
- Chiral HPLC : To quantify enantiomeric excess (ee) and confirm the absence of stereoisomers .
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., NOESY) to verify spatial arrangement of ethyl and Boc groups .
- Mass spectrometry (HRMS) : To confirm molecular weight and detect impurities (e.g., de-Boc byproducts) .
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Q. How do structural modifications (e.g., ethyl vs. trifluoromethyl substituents) impact the compound’s reactivity and biological activity?
- Methodological Answer :
- Ethyl group : Enhances lipophilicity, improving membrane permeability in biological assays .
- Trifluoromethyl : Introduces electron-withdrawing effects, altering pKa of the carboxylic acid and hydrogen-bonding capacity .
- Biological impact : Modifications at C4 influence binding affinity to targets (e.g., enzymes or receptors). For example, ethyl-substituted analogs show higher selectivity for protease inhibition compared to bulkier substituents .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies show:
- Acidic conditions (pH < 3) : Rapid Boc deprotection occurs, generating a free amine .
- Neutral/basic conditions (pH 7–9) : Stable for >24 hours, but prolonged exposure leads to ester hydrolysis if present .
Contradictions arise from solvent choice (e.g., aqueous vs. organic). Mitigation strategies: - Use buffered organic solvents (e.g., MeOH/H₂O with NH₄OAc) for stability testing.
- Monitor degradation via LC-MS to identify byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
